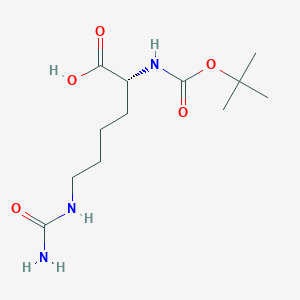

Boc-D-Homocitrullin

Übersicht

Beschreibung

®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: As a protected amino acid, it is a key intermediate in the synthesis of peptides and proteins.

Medicinal Chemistry: Used in the development of pharmaceuticals and bioactive compounds.

Biological Studies: Employed in studies involving enzyme-substrate interactions and protein folding.

Wirkmechanismus

Target of Action

Boc-D-homocitrulline, also known as (2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic Acid, ®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, or BOC-D-HCIT-OH, primarily targets proteins in the human body . Specifically, it interacts with lysine residues in the polypeptide chain .

Mode of Action

Boc-D-homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . This process is known as carbamoylation or carbamylation . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate .

Biochemical Pathways

The formation of Boc-D-homocitrulline is a part of the carbamylation process, which is a posttranslational modification of proteins . This process alters protein structural and functional properties and thus contributes to molecular ageing . Carbamylation-induced protein alterations are involved in the progression of various diseases, because carbamylation-derived products (CDPs) are bioactive compounds that trigger specific and inappropriate cellular responses .

Pharmacokinetics

It is known that homocitrulline, a well-described cdp, can be quantified by use of hplc coupled to tandem mass spectrometry after protein acid hydrolysis . This suggests that similar methods could potentially be used to study the pharmacokinetics of Boc-D-homocitrulline.

Result of Action

The formation of Boc-D-homocitrulline through the carbamylation process can lead to various molecular and cellular effects. For instance, carbamylation may promote hormone and enzyme inactivation, and carbamylated proteins, as diverse as collagen or LDLs, induce characteristic biochemical events of atherosclerosis progression . In addition, homocitrulline excretion is increased with increased dietary lysine, and also by increased protein intake .

Action Environment

The action of Boc-D-homocitrulline is influenced by various environmental factors. In humans, the carbamylation process takes place predominantly in two types of situations: uremia and inflammation . Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins . Therefore, factors such as diet, health status, and lifestyle can influence the action, efficacy, and stability of Boc-D-homocitrulline.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid undergoes several types of chemical reactions, including:

Deprotection: The removal of the Boc group using reagents like oxalyl chloride in methanol or boron trifluoride etherate

Substitution: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester bond in the Boc group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxalyl chloride in methanol: Used for mild deprotection of the Boc group.

Boron trifluoride etherate: Another reagent for Boc deprotection.

Major Products Formed

Amino acids: After deprotection, the primary product is the free amino acid.

Peptides: When used in peptide synthesis, the major products are peptides with specific sequences.

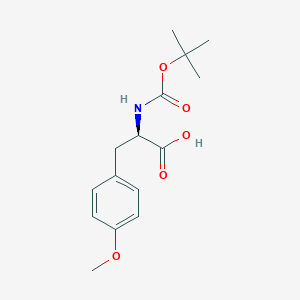

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-Butoxycarbonyl derivatives of other amino acids: These compounds also feature the Boc protecting group and are used similarly in peptide synthesis.

tert-Butyl esters: These compounds have similar reactivity patterns and applications in organic synthesis.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid is unique due to its specific structure, which combines the Boc protecting group with a ureido functional group. This combination provides unique reactivity and stability, making it particularly useful in complex peptide synthesis.

Eigenschaften

IUPAC Name |

(2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRHHKYGXHMDX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426773 | |

| Record name | Boc-D-homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121080-97-5 | |

| Record name | Boc-D-homocitrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.